3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid
Overview
Description
3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles and their derivatives are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper (I) ions and can be carried out under mild conditions, making it an efficient and eco-friendly method .
Industrial Production Methods
Industrial production of tetrazole derivatives, including 3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid, often employs similar cycloaddition reactions but on a larger scale. The use of water as a solvent, moderate reaction conditions, and non-toxic reagents are preferred to ensure safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents to yield different derivatives.
Substitution: Undergoes electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can stabilize negative charges through delocalization, which allows it to interact with various biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the propionic acid moiety.
4-Chloro-phenyl-tetrazole: Similar but without the propionic acid group.
Uniqueness
3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid is unique due to the presence of both the tetrazole ring and the propionic acid group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds .
Properties
IUPAC Name |
3-[5-(4-chlorophenyl)tetrazol-1-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-8-3-1-7(2-4-8)10-12-13-14-15(10)6-5-9(16)17/h1-4H,5-6H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSSTGDWTACLRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=NN2CCC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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